スムースンドアゴニスト

概要

説明

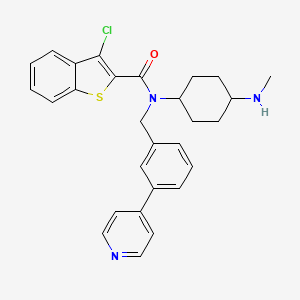

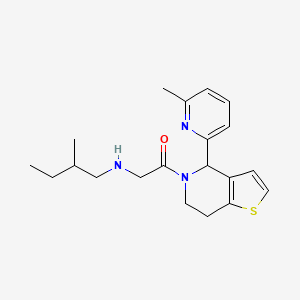

Smoothened Agonist (SAG) is a chlorobenzothiophene-containing compound known for its role as an activator of the G protein-coupled receptor Smoothened (SMO). This compound is significant in the Hedgehog signaling pathway, which is crucial for various developmental processes and has implications in cancer research .

科学的研究の応用

Chemistry

In chemistry, SAG is used as a tool compound to study the Hedgehog signaling pathway. Its ability to activate SMO makes it valuable for investigating the pathway’s role in cell differentiation and proliferation .

Biology

Biologically, SAG is used to explore developmental processes and the regulation of gene expression. It is particularly useful in studies involving stem cell differentiation and tissue regeneration .

Medicine

In medicine, SAG has potential therapeutic applications in treating cancers that involve aberrant Hedgehog signaling. It is also being investigated for its role in promoting tissue repair and regeneration .

Industry

Industrially, SAG is used in the development of new drugs targeting the Hedgehog pathway. Its role as a pathway activator makes it a critical component in high-throughput screening assays for potential therapeutic compounds .

作用機序

SAG exerts its effects by binding to the Smoothened receptor, a key component of the Hedgehog signaling pathway. Upon binding, SAG induces a conformational change in SMO, leading to its accumulation in the primary cilium. This activation triggers downstream signaling events that result in the transcription of Hedgehog target genes. The pathway involves several molecular targets, including the Patched receptor and GLI transcription factors .

Safety and Hazards

生化学分析

Biochemical Properties

This binding antagonizes the action of cyclopamine, a plant-derived steroidal alkaloid . The Smoothened agonist can initiate or transmit ligand-independent pathway activation in tumorigenesis .

Cellular Effects

The Smoothened agonist has been shown to reduce mitochondrial dysfunction and neurotoxicity of frataxin-deficient astrocytes . It modulates the Sonic hedgehog (SHH) signaling pathway, conferring astrocyte-mediated neuroprotection .

Molecular Mechanism

The Smoothened agonist exerts its effects at the molecular level through multiple mechanisms . It binds to the Smo heptahelical bundle, antagonizing the action of cyclopamine . This binding interaction leads to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

It has been observed that the Smoothened agonist can have long-term effects on cellular function .

Metabolic Pathways

The Smoothened agonist is involved in the Hedgehog signaling pathway . It interacts with various enzymes and cofactors within this pathway .

Subcellular Localization

Studies have shown that Hedgehog stimulation is associated with changes in the phosphorylation state and subcellular localization of Smoothened .

準備方法

Synthetic Routes and Reaction Conditions

SAG is synthesized through a multi-step process involving the formation of the chlorobenzothiophene core. The synthesis typically starts with the chlorination of benzothiophene, followed by various functional group modifications to introduce the necessary substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of SAG involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps like purification through crystallization or chromatography to achieve high purity levels required for research applications. The final product is often stored under specific conditions to maintain its stability and efficacy .

化学反応の分析

Types of Reactions

SAG undergoes several types of chemical reactions, including:

Oxidation: SAG can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups on SAG, potentially altering its activity.

Substitution: Substitution reactions, particularly on the benzothiophene ring, can lead to the formation of analogs with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various SAG analogs and derivatives, each with potentially unique biological activities. These products are often characterized using techniques like NMR, mass spectrometry, and HPLC to confirm their structures and purities .

類似化合物との比較

Similar Compounds

Cyclopamine: An inhibitor of the Hedgehog pathway, contrasting SAG’s role as an activator.

Vismodegib: Another SMO inhibitor used in cancer therapy.

Purmorphamine: An activator of the Hedgehog pathway, similar to SAG but with different binding properties.

Uniqueness of SAG

SAG is unique due to its dual role as an activator at low concentrations and an inhibitor at very high concentrations. This property allows for versatile applications in research and therapeutic contexts, making it a valuable tool in studying and manipulating the Hedgehog signaling pathway .

特性

IUPAC Name |

3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3OS/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20/h2-8,13-17,22-23,30H,9-12,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSUUTYAEQOIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415294 | |

| Record name | Smoothened agonist | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912545-86-9 | |

| Record name | SAG | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912545869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Smoothened agonist | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XN97SZK4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

![1H-Indole-1-propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-5-fluoro-alpha-hydroxy-alpha-methyl-, (alphaR)-](/img/structure/B610603.png)